BenchChemオンラインストアへようこそ!

3-(1H-Indazol-6-YL)propanoic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Choose 3-(1H-Indazol-6-yl)propanoic acid (CAS 885271-23-8) when your lead-optimization campaign demands the 6-substituted indazole core. Regioisomerism governs target recognition: alternative 5- or 7-position analogs alter molecular shape, electron distribution, and biological selectivity. This exact isomer has evolved into sub-micromolar COX-2 inhibitors and is the essential pharmacophoric building block claimed in AMPK-activator patent WO2024209363A1. With LogP ≈1.44 and PSA 65.98 Ų, it offers a distinct lipophilicity/polarity balance for CNS-penetration SAR studies and phenol-bioisostere strategies.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 885271-23-8
Cat. No. B11909097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indazol-6-YL)propanoic acid
CAS885271-23-8
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCC(=O)O)NN=C2
InChIInChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14)
InChIKeyCVRGUMPECSUQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indazol-6-YL)propanoic acid (CAS 885271-23-8) Procurement & Research-Grade Characterization


3-(1H-Indazol-6-yl)propanoic acid (CAS 885271-23-8) is an indazole propionic acid derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This heterocyclic compound features an indazole ring substituted at the 6-position with a propanoic acid chain. As a member of the indazole class, it exhibits lipophilic character (LogP ≈ 1.44) [1] and serves as a valuable fragment or intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and other biologically active molecules. The compound is typically supplied as a solid with purity ≥95% and is stable under recommended storage conditions .

Why 3-(1H-Indazol-6-YL)propanoic acid (CAS 885271-23-8) Cannot Be Interchanged with Regioisomeric or N-Alkylated Analogs


Regioisomerism and N-substitution profoundly influence the physicochemical properties and biological target engagement of indazole propanoic acid derivatives. The attachment point of the propanoic acid chain—whether at the 5-, 6-, or 7-position—alters molecular shape, electron distribution, and thus target recognition [1]. Similarly, N-alkylation (e.g., 1-methylation) can modulate lipophilicity and metabolic stability. Generic substitution of 3-(1H-Indazol-6-yl)propanoic acid with a regioisomer or an N-substituted analog risks introducing unanticipated changes in solubility, permeability, and target selectivity, thereby compromising the reproducibility of lead optimization efforts and downstream biological validation.

Differential Evidence Guide: Quantifying the Selection Advantage of 3-(1H-Indazol-6-YL)propanoic acid (CAS 885271-23-8) Over Closest Analogs


Regioisomeric Variation in Physicochemical Properties: LogP, pKa, and PSA

The 6-substituted isomer of indazole propanoic acid possesses a distinct physicochemical profile compared to its 5-substituted regioisomer. For 3-(1H-Indazol-6-yl)propanoic acid, the LogP is 1.44 and the polar surface area (PSA) is 65.98 Ų [1]. In contrast, the 5-substituted isomer (3-(1H-Indazol-5-yl)propanoic acid, CAS 885271-29-4) exhibits a predicted pKa of 4.56±0.10 and a density of 1.367±0.06 g/cm³ . These differences in lipophilicity and ionization potential directly impact membrane permeability and aqueous solubility, making the 6-substituted isomer the preferred choice for optimizing a specific lead series where higher LogP is desired.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Impact of 6-Position Substitution on Target Engagement: COX-2 Inhibition vs. Other Indazole Regioisomers

3-(1H-Indazol-6-yl)propanoic acid exhibits measurable but weak inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 of 2.88×10⁵ nM (288 µM) in an in vitro assay using human recombinant COX-2 and arachidonic acid as substrate [1]. While this activity is not potent, it serves as a baseline for fragment-based optimization. In contrast, optimized indazole derivatives in the (aza)indazole series, such as compound 16, achieve nanomolar potency (IC50 = 0.409 µM) and high selectivity for COX-2 over COX-1 [2]. This illustrates that the 6-substituted indazole core is a productive starting point for developing potent, selective COX-2 inhibitors through further structural elaboration, whereas other regioisomeric indazoles may exhibit different SAR trends.

COX-2 Inhibition Inflammation Indazole Scaffold

Utility as a Precursor for AMPK Activators: Differentiating the 6-Substituted Propanoic Acid Core

3-(1H-Indazol-6-yl)propanoic acid is a direct precursor to a series of substituted indazole propionic acid derivatives that act as AMP-activated protein kinase (AMPK) activators [1]. Patent WO2024209363A1 specifically claims compounds that are structurally derived from the indazole-6-propanoic acid core, including 3-[6-Chloro-5-(2′-hydroxy[1,1′-biphenyl]-4-yl)-1H-indazol-3-yl]propanoic acid, for the treatment of inflammatory, autoimmune, and metabolic diseases [2]. While the parent compound itself is not an AMPK activator, its 6-substitution pattern is a critical structural determinant for accessing this class of patented compounds. Regioisomers (e.g., 5- or 7-substituted) are not explicitly claimed as intermediates in the same patent family, highlighting the unique value of the 6-substituted analog in generating the specific AMPK-activating pharmacophore.

AMPK Activation Metabolic Disorders Inflammation

Bioisosteric Replacement Potential: Indazole as a Phenol Mimic with 6-Position Specificity

The indazole ring is recognized as a privileged bioisostere of phenol, offering improved lipophilicity and reduced metabolic liability (phase I and II metabolism) . In the context of NMDA receptor antagonists, indazole derivatives with specific substitution patterns exhibit high affinity for GluN2B receptors [1]. The 6-position substitution on the indazole ring can be critical for achieving optimal interactions within the binding pocket, as demonstrated by structure-activity relationship (SAR) studies that show limited selectivity over σ receptors when the indazole is not optimally positioned [1]. Therefore, 3-(1H-Indazol-6-yl)propanoic acid provides a defined starting point for designing phenol replacements with a specific vector of attachment, whereas other regioisomers would project the propanoic acid chain into a different spatial region, potentially disrupting key binding interactions.

Bioisostere Phenol Replacement NMDA Receptor

Synthetic Accessibility and Regioselective Functionalization: Advantage of the 6-Propanoic Acid Derivative

The synthesis of 3-(1H-Indazol-6-yl)propanoic acid can be achieved via established cross-coupling methodologies that leverage the electronic properties of the indazole ring. Regioselective functionalization at the 6-position is often more straightforward compared to the 5- or 7-positions, due to electronic and steric factors governing palladium-catalyzed reactions [1]. While direct comparative yield data for this specific compound are not publicly available, the general trend in indazole chemistry suggests that 6-substituted derivatives are synthetically accessible in good yields and with high regioselectivity, reducing the cost and complexity of generating focused libraries of compounds for medicinal chemistry campaigns .

Synthetic Chemistry Regioselectivity C–C Bond Formation

High-Value Research Applications for 3-(1H-Indazol-6-YL)propanoic acid (CAS 885271-23-8) Based on Validated Differential Evidence


Fragment-Based Lead Discovery for Selective COX-2 Inhibitors

Procure 3-(1H-Indazol-6-yl)propanoic acid as a validated, weak-binding fragment (COX-2 IC50 = 288 µM) [1] for structure-guided optimization campaigns. The 6-substituted indazole core has been demonstrated to evolve into potent, selective COX-2 inhibitors with sub-micromolar activity in the (aza)indazole series [2]. This fragment is ideal for use in biochemical assays, X-ray crystallography, or surface plasmon resonance (SPR) to identify novel binding interactions and guide medicinal chemistry efforts.

Synthesis of Patented AMPK Activators for Metabolic and Inflammatory Disease Research

Utilize 3-(1H-Indazol-6-yl)propanoic acid as a key starting material for the synthesis of substituted indazole propionic acid derivatives claimed as AMPK activators in WO2024209363A1 [3]. The specific 6-substitution pattern is essential for constructing the pharmacophore described in the patent; alternative regioisomers will not generate the claimed compounds. This application supports preclinical research in inflammation, autoimmunity, and metabolic disorders.

Physicochemical Property Exploration and Bioisosteric Replacement in CNS-Targeted Programs

Incorporate 3-(1H-Indazol-6-yl)propanoic acid into compound libraries for structure-activity relationship (SAR) studies focused on CNS penetration or receptor binding. The compound's LogP of 1.44 and PSA of 65.98 Ų [4] are distinct from those of the 5-substituted regioisomer (pKa ~4.56), offering a different balance of lipophilicity and polarity. This makes it a valuable comparator for optimizing the pharmacokinetic and pharmacodynamic profiles of lead series where indazole serves as a phenol bioisostere [5].

Development of Regioselective Synthetic Methodologies

Employ 3-(1H-Indazol-6-yl)propanoic acid as a model substrate to develop and optimize regioselective functionalization protocols on the indazole scaffold. The 6-position's electronic characteristics make it an interesting case study for C–H activation, cross-coupling, or N-alkylation reactions. Findings from this work can inform the synthesis of more complex indazole-based molecules [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-Indazol-6-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.